molecular formula C14H13NO5 B1290979 Ethyl 4-(4-methoxybenzoyl)-1,2-oxazole-3-carboxylate CAS No. 952182-69-3

Ethyl 4-(4-methoxybenzoyl)-1,2-oxazole-3-carboxylate

Cat. No. B1290979
M. Wt: 275.26 g/mol
InChI Key: PNVDVDLKWPJHLF-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxybenzoyl)-1,2-oxazole-3-carboxylate is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. These compounds are of interest due to their diverse range of biological activities and their use in various chemical syntheses.

Synthesis Analysis

The synthesis of substituted oxazoles, such as ethyl 4-(4-methoxybenzoyl)-1,2-oxazole-3-carboxylate, can be achieved through various methods. One approach involves the use of ethyl 2-chlorooxazole-4-carboxylate as a versatile intermediate. By employing regiocontrolled halogenation and palladium-catalyzed coupling reactions, a series of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles can be synthesized . Additionally, direct palladium-catalyzed alkenylation, benzylation, and alkylation of ethyl oxazole-4-carboxylate with different halides have been reported, using palladium acetate and Buchwald's JohnPhos ligand .

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be elucidated using various spectroscopic techniques. For instance, a novel oxazole derivative, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, was characterized by IR spectroscopy, 13C NMR, Mass spectroscopy, and single-crystal X-ray diffraction analysis . The crystal structure revealed two independent molecules with an inverted planar orientation, stabilized by intramolecular and intermolecular hydrogen bonds. Hirschfeld surface analysis provided insight into the short intermolecular interactions, highlighting the predominance of H...H interactions .

Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions, leading to the formation of new compounds with potential biological activities. For example, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate was synthesized through a "one-pot" nitro-reductive cyclization . Similarly, ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate was obtained by treating ethyl diazoacetate with aryl imines, a process that tolerates various substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can be studied through various analytical techniques. For instance, the synthesis of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate involved the use of FT-IR, 1H-NMR, 13C-NMR, mass spectrometry, UV-Vis, photoluminescence, and cyclic voltammetry for structural characterization . The molecular electrostatic potential was also studied to determine the reactive sites of the molecule .

Scientific Research Applications

Synthesis Pathways and Chemical Transformations

The versatility of ethyl 4-(4-methoxybenzoyl)-1,2-oxazole-3-carboxylate in organic synthesis is highlighted by its role in various synthesis pathways. For instance, it serves as an intermediate in the synthesis of diverse trifluoromethyl heterocycles, showcasing its utility in generating compounds with potential pharmaceutical applications due to the trifluoromethyl group's ability to modulate biological activity (Honey, Pasceri, Lewis, & Moody, 2012). Additionally, ethyl 4-(4-methoxybenzoyl)-1,2-oxazole-3-carboxylate is used in the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates, which are valuable for their potential in medicinal chemistry, indicating the importance of this compound in the development of chiral drugs (Cox, Prager, & Svensson, 2003).

Antimicrobial and Antioxidant Properties

Research into ethyl 4-(4-methoxybenzoyl)-1,2-oxazole-3-carboxylate derivatives has shown promising antimicrobial and antioxidant properties. A study demonstrated that certain derivatives exhibit excellent antibacterial and antifungal activities, alongside significant antioxidant potential, suggesting their usefulness in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Novel Compound Synthesis

The chemical serves as a key precursor in the synthesis of novel compounds with potential biological activities. This includes the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, which have been explored for various scientific explanations, underscoring the compound's role in the creation of new molecules for further biological evaluation (Mohamed, 2021).

Structural Analysis and Characterization

Ethyl 4-(4-methoxybenzoyl)-1,2-oxazole-3-carboxylate also contributes to the field of crystallography and structural analysis. Its derivatives have been subject to detailed structural characterization, providing valuable insights into the molecular configurations and interactions that underpin their biological activities. This information is crucial for understanding the structure-activity relationships that guide the development of therapeutically relevant compounds (Manolov & Maichle‐Moessmer, 2007).

properties

IUPAC Name

ethyl 4-(4-methoxybenzoyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-3-19-14(17)12-11(8-20-15-12)13(16)9-4-6-10(18-2)7-5-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVDVDLKWPJHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC=C1C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640033
Record name Ethyl 4-(4-methoxybenzoyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-methoxybenzoyl)-1,2-oxazole-3-carboxylate

CAS RN

952182-69-3
Record name Ethyl 4-(4-methoxybenzoyl)-3-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(4-methoxybenzoyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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